molecular formula C10H9ClN2 B088291 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-96-7

7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Cat. No. B088291
CAS RN: 10252-96-7
M. Wt: 192.64 g/mol
InChI Key: GHEXJEYYGXUFQC-UHFFFAOYSA-N
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Description

7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, also known as CPB, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. CPB belongs to the class of benzimidazole derivatives, which have been shown to possess a range of biological activities, including anticancer, antiviral, and antifungal properties.

Mechanism Of Action

The mechanism of action of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not fully understood. However, it has been proposed that 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exerts its anticancer activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The antiviral activity of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been attributed to its ability to inhibit viral DNA replication. The antifungal activity of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been attributed to its ability to disrupt fungal cell membranes.

Biochemical And Physiological Effects

7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been reported to possess anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to possess a relatively low toxicity profile, which is an important consideration for the development of new drugs. However, one of the limitations of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. One area of research is the development of novel formulations of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, which could help to elucidate its mechanism of action. In addition, further studies are needed to evaluate the efficacy of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in vivo and to assess its potential as a therapeutic agent for various diseases.
Conclusion
In summary, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that has been studied extensively for its potential therapeutic applications. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole possesses a range of biological activities, including anticancer, antiviral, and antifungal properties. The mechanism of action of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not fully understood, but it has been proposed to involve the inhibition of DNA topoisomerase II and the induction of cell cycle arrest and apoptosis. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has several advantages, including its broad spectrum of biological activity and relatively low toxicity profile. However, its poor solubility in water is a limitation that needs to be addressed in future studies.

Scientific Research Applications

7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. In addition, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been reported to possess antifungal activity against Candida albicans and Aspergillus fumigatus.

properties

CAS RN

10252-96-7

Product Name

7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C10H9ClN2/c11-7-3-4-8-9(6-7)13-5-1-2-10(13)12-8/h3-4,6H,1-2,5H2

InChI Key

GHEXJEYYGXUFQC-UHFFFAOYSA-N

SMILES

C1CC2=NC3=C(N2C1)C=C(C=C3)Cl

Canonical SMILES

C1CC2=NC3=C(N2C1)C=C(C=C3)Cl

synonyms

1H-Pyrrolo[1,2-a]benzimidazole,7-chloro-2,3-dihydro-(7CI,8CI,9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 17.3 g of 7-amino-2,3-dihydro-1H-pyrrolo [1,2-a]benzimidazole prepared according to W. Reppe, Ann. 596, 209 (1955) in 200 cm3 of 5 N hydrochloric acid is diazotized with a solution of 7.2 g of sodium nitrite in 30 cm3 of water. The obtained solution is added to a solution of 8 g of cuprous chloride in 35 cm3 of concentrated hydrochloric acid at 50°-60°C. After cooling the precipitate is sucked off, washed with water and suspended in water. By adding to this suspension a 25 % aqueous solution of ammonia the heterocyclic base is set free and sucked off. After drying, recrystallization from benzene yields 4.1 g of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. Melting point: 136°C.
Name
7-amino-2,3-dihydro-1H-pyrrolo [1,2-a]benzimidazole
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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